2-Bromo-6-methyl-4-(trifluoromethyl)pyridine
Overview
Description
2-Bromo-6-methyl-4-(trifluoromethyl)pyridine is an organic compound that belongs to the class of halogenated pyridines. It is characterized by the presence of bromine, methyl, and trifluoromethyl groups attached to a pyridine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds due to its unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been used in the preparation of kinase lrrk2 inhibitors , which are involved in treating and preventing cancer and neurodegenerative diseases .
Mode of Action
It’s known that related compounds can inhibit the lrrk2 kinase, which plays a crucial role in several biological processes, including cell growth and neuron functioning .
Biochemical Pathways
Given its potential use in the synthesis of lrrk2 inhibitors , it may influence pathways related to cell growth and neurodegeneration.
Result of Action
Related compounds have been used in the preparation of kinase lrrk2 inhibitors, which can potentially treat and prevent cancer and neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine typically involves the bromination of 6-methyl-4-(trifluoromethyl)pyridine. One common method is the reaction of 6-methyl-4-(trifluoromethyl)pyridine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) or nickel (Ni) are used in the presence of hydrogen gas (H2).
Major Products Formed:
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Products include aldehydes or carboxylic acids.
Reduction Reactions: Products include piperidine derivatives.
Scientific Research Applications
2-Bromo-6-methyl-4-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: It is involved in the synthesis of potential therapeutic agents for the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
- 2-Bromo-4-(trifluoromethyl)pyridine
- 2-Bromo-6-methylpyridine
- 4-(Trifluoromethyl)pyridine
Comparison: 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine is unique due to the presence of both methyl and trifluoromethyl groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. Compared to 2-Bromo-4-(trifluoromethyl)pyridine, the additional methyl group in this compound can provide steric hindrance and electronic effects that alter its reactivity. Similarly, the trifluoromethyl group in this compound can enhance its lipophilicity and metabolic stability compared to 2-Bromo-6-methylpyridine.
Properties
IUPAC Name |
2-bromo-6-methyl-4-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3N/c1-4-2-5(7(9,10)11)3-6(8)12-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOUYBVNDMGYGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591364 | |
Record name | 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20591364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
451459-17-9 | |
Record name | 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20591364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-6-methyl-4-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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